molecular formula C6H8N2O2 B105911 Ethyl 1H-imidazole-2-carboxylate CAS No. 33543-78-1

Ethyl 1H-imidazole-2-carboxylate

Cat. No. B105911
CAS RN: 33543-78-1
M. Wt: 140.14 g/mol
InChI Key: UHYNYIGCGVDBTC-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as Ethyl imidazole-2-carboxylate, 1H-Imidazole-2-carboxylic acid, ethyl ester, and 1H-imidazole-2-carboxylic acid ethyl ester . The compound has a molecular weight of 140.14 g/mol .


Synthesis Analysis

Ethyl 1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1). It is also used to prepare imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-imidazole-2-carboxylate consists of a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for the compound is 1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8) .


Chemical Reactions Analysis

Ethyl 1H-imidazole-2-carboxylate is involved in various chemical reactions. For instance, it is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Physical And Chemical Properties Analysis

Ethyl 1H-imidazole-2-carboxylate has a molecular weight of 140.14 g/mol. It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors. It also has three rotatable bonds. The exact mass and monoisotopic mass of the compound are both 140.058577502 g/mol .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-imidazole-2-carboxylate is a versatile building block in medicinal chemistry. It’s used to synthesize imidazole derivatives that exhibit a wide range of biological activities. These derivatives have been explored for their potential as antibacterial , antifungal , and anticancer agents . The imidazole ring is a core structure in many pharmaceuticals, such as antihistamines and proton pump inhibitors .

Agriculture

In the agricultural sector, Ethyl 1H-imidazole-2-carboxylate derivatives are investigated for their use as pesticides and fungicides . They can potentially inhibit the growth of harmful microorganisms and pests that affect crop yield .

Material Science

This compound finds applications in material science due to its ability to act as a precursor for polymer synthesis . Polymers containing imidazole rings can exhibit enhanced thermal stability and electrical conductivity, making them suitable for high-performance materials .

Industrial Chemistry

Ethyl 1H-imidazole-2-carboxylate is utilized in various industrial chemical reactions. It serves as an intermediate in the synthesis of more complex chemical entities. Its role in the production of dyes , resins , and adhesives is notable due to the imidazole ring’s ability to participate in multiple types of chemical bonds .

Environmental Science

In environmental science, imidazole derivatives are being studied for their role in green chemistry . They are used as solvents and catalysts in reactions that aim to reduce environmental impact by minimizing hazardous by-products and energy consumption .

Biochemistry

The compound is significant in biochemistry research, particularly in the study of enzymes and metalloproteins . Imidazole rings mimic the natural coordination environment of metal ions in biological systems, which is crucial for understanding metalloenzyme functions and designing enzyme inhibitors .

Mechanism of Action

Target of Action

Ethyl 1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The mode of action is likely dependent on the specific biological target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of Ethyl 1H-imidazole-2-carboxylate.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that imidazole derivatives are temperature- and humidity-dependent proton conductors , suggesting that environmental conditions may influence their action.

Safety and Hazards

When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

ethyl 1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYNYIGCGVDBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338498
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-imidazole-2-carboxylate

CAS RN

33543-78-1
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1H-imidazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

34.7 g (150.9 mmol) of ethyl 1-benzyl-1H-imidazole-2-carboxylate are dissolved in 1005 ml of ethanol, and 34 g of ammonium formate are added. The reaction mixture is heated to reflux for about 6 h. Then a total of 8 g of 10% palladium on activated carbon and 18 g of ammonium formate is added in small portions. After cooling, the catalyst is filtered off and the filtrate is concentrated in vacuo. The product which crystallizes out is stirred in 80 ml of ice-water and filtered off with suction.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
1005 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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